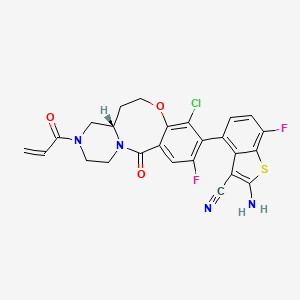

KRAS G12C inhibitor 19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

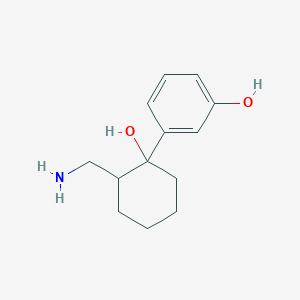

KRAS G12C inhibitor 19 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state, thereby inhibiting its oncogenic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 19 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its binding affinity and selectivity. The synthetic route typically includes:

Formation of the core scaffold: This involves the construction of a heterocyclic ring system through cyclization reactions.

Functional group modifications: Introduction of various substituents to improve pharmacokinetic properties and target specificity. Common reagents used include organometallic reagents, halogenating agents, and protecting groups.

Final coupling reactions: These steps involve coupling the core scaffold with specific functional groups that confer the desired biological activity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Optimization of reaction conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

Process intensification: Implementing continuous flow chemistry to enhance reaction rates and yields.

Purification and formulation: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

KRAS G12C inhibitor 19 undergoes several types of chemical reactions, including:

Covalent binding: The inhibitor forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.

Substitution reactions: These reactions are involved in the synthesis and modification of the compound, where functional groups are replaced by others to enhance activity.

Oxidation and reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability

Common Reagents and Conditions

Common reagents used in these reactions include:

Organometallic reagents: For forming carbon-carbon bonds.

Halogenating agents: For introducing halogen atoms into the molecule.

Reducing agents: Such as sodium borohydride for reduction reactions.

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently modified to produce the final active compound, this compound .

Aplicaciones Científicas De Investigación

KRAS G12C inhibitor 19 has a wide range of scientific research applications, including:

Cancer research: It is primarily used in the study of cancers harboring the KRAS G12C mutation, such as NSCLC, colorectal cancer, and pancreatic cancer. .

Drug development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and reduced resistance.

Biological studies: It is used to study the signaling pathways regulated by KRAS and the effects of its inhibition on cellular processes

Pharmacological research: Investigating the pharmacokinetics, pharmacodynamics, and safety profiles of KRAS G12C inhibitors in preclinical and clinical settings

Mecanismo De Acción

KRAS G12C inhibitor 19 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in certain cancers. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP, which is necessary for KRAS activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are inhibited, leading to reduced tumor growth .

Comparación Con Compuestos Similares

KRAS G12C inhibitor 19 is compared with other similar compounds such as sotorasib and adagrasib. These compounds also target the KRAS G12C mutation but differ in their binding affinities, selectivity, and resistance profiles .

Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high potency but also associated with resistance mechanisms.

Adagrasib: Another potent inhibitor with a different resistance profile and pharmacokinetic properties.

Divarasib: A newer inhibitor that shows higher potency and selectivity compared to sotorasib and adagrasib

This compound is unique in its specific binding mechanism and its potential to overcome some of the resistance issues observed with other inhibitors .

Propiedades

Número CAS |

2771246-13-8 |

|---|---|

Fórmula molecular |

C25H19ClF2N4O3S |

Peso molecular |

529.0 g/mol |

Nombre IUPAC |

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1 |

Clave InChI |

OZUPICRWMLEFCS-LBPRGKRZSA-N |

SMILES isomérico |

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |

SMILES canónico |

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)

![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)